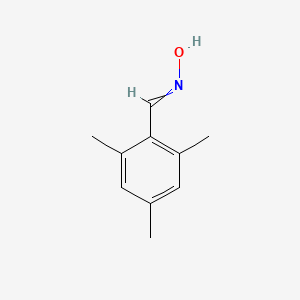

2,4,6-Trimethylbenzaldoxime

描述

2,4,6-Trimethylbenzaldoxime is a useful research compound. Its molecular formula is C10H13NO and its molecular weight is 163.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Chemical Properties and Structure

2,4,6-Trimethylbenzaldoxime is an oxime derived from 2,4,6-trimethylbenzaldehyde. Its molecular formula is C10H13NO, and it features a hydroxylamine functional group attached to a benzene ring with three methyl substituents. This structure contributes to its reactivity and solubility in various solvents.

Organic Synthesis

Reagent in Organic Reactions:

this compound is utilized as a reagent in organic synthesis. It can participate in various reactions such as:

- Condensation Reactions: It can condense with carbonyl compounds to form oximes.

- Ligand Formation: It acts as a ligand in coordination chemistry, forming stable complexes with transition metals.

Case Study:

A study demonstrated the use of this compound in synthesizing metal complexes that exhibit catalytic activity in oxidation reactions. The resulting complexes showed enhanced reactivity compared to their non-oxime counterparts .

Analytical Chemistry

Chromatographic Applications:

The compound is employed in chromatographic techniques for the separation and identification of various substances. Its ability to form stable complexes with metals makes it useful in:

- High-Performance Liquid Chromatography (HPLC): For the detection of trace metals in environmental samples.

- Gas Chromatography (GC): As a derivatizing agent to enhance the volatility of certain analytes.

Data Table: Applications in Analytical Chemistry

| Technique | Application | Reference |

|---|---|---|

| High-Performance Liquid Chromatography | Trace metal detection | |

| Gas Chromatography | Derivatization of non-volatile compounds |

Pharmacological Applications

Potential Therapeutic Uses:

Research indicates that this compound may possess biological activity that could be harnessed for therapeutic purposes. Preliminary studies suggest:

- Antimicrobial Activity: Exhibiting inhibitory effects against certain bacterial strains.

- Antioxidant Properties: Potentially reducing oxidative stress within biological systems.

Case Study:

In vitro studies have shown that this compound can inhibit the growth of specific pathogenic bacteria, indicating its potential as a lead compound for developing new antimicrobial agents .

Environmental Applications

Environmental Monitoring:

The compound's ability to complex with heavy metals makes it valuable for monitoring environmental pollutants. It can be used in:

- Soil Analysis: To assess contamination levels of heavy metals.

- Water Quality Testing: For detecting and quantifying metal ions in aquatic systems.

Data Table: Environmental Applications

化学反应分析

Ortho Substituent Effects on Reaction Mechanisms

The syn-2,4,6-trimethylbenzaldoxime derivative demonstrates accelerated reaction rates due to steric and inductive effects from ortho-methyl groups.

Mechanism :

-

Protonation of the hydroxyl group forms a better leaving group.

-

Anti-periplanar migration of the aryl group occurs, forming a nitrilium ion intermediate.

Enzymatic Reduction to Imines and Aldehydes

2,4,6-Trimethylbenzaldoxime undergoes NADH/NADPH-dependent reduction in biological systems:

Pathway :

-

Reduction of oxime to imine via CYP2D enzymes.

-

Hydrolysis of imine to aldehyde.

Oxidation to Nitrosocarbonyl Compounds and Ene Reactions

Bromine-mediated oxidation produces nitrosocarbonyl mesitylene, enabling ene reactions:

| Step | Condition | Product | Reference |

|---|---|---|---|

| Oxidation | Br₂ in CH₂Cl₂, 0°C | Nitrosocarbonyl mesitylene | |

| Ene reaction | Cinnamyl alcohol, room temperature | Hydroxamic acid adducts |

Key Findings :

-

The nitroso compound reacts with cinnamyl alcohol to form hydroxamic acid derivatives with >70% regioselectivity .

-

Steric shielding by methyl groups directs reaction pathways .

Comparative Reactivity in Nucleophilic Substitutions

The electron-withdrawing nature of the oxime group activates the aromatic ring for substitutions:

| Position | Reactivity | Example Reaction | Outcome | Reference |

|---|---|---|---|---|

| Para | Moderate | Sulfonation | Sulfonic acid derivatives | |

| Ortho | Low (steric hindrance) | Halogenation | Limited product formation |

属性

分子式 |

C10H13NO |

|---|---|

分子量 |

163.22 g/mol |

IUPAC 名称 |

N-[(2,4,6-trimethylphenyl)methylidene]hydroxylamine |

InChI |

InChI=1S/C10H13NO/c1-7-4-8(2)10(6-11-12)9(3)5-7/h4-6,12H,1-3H3 |

InChI 键 |

QYZKLTLEVQDKFJ-UHFFFAOYSA-N |

规范 SMILES |

CC1=CC(=C(C(=C1)C)C=NO)C |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。